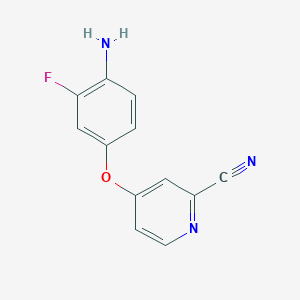
4-(4-Amino-3-fluoro-phenoxy)-pyridine-2-carbonitrile
Cat. No. B7870591
M. Wt: 229.21 g/mol
InChI Key: KAYKKXLAOGKTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07790756B2
Procedure details


A teflon capped vial was charged with 4-amino-3-fluorophenol (0.291 g, 2.29 mmol) and anhydrous DMF (2.3 mL). The resultant solution was de-gassed in vacuo and backfilled with argon (3×). The vial was treated with sodium tert-butoxide (0.27 g, 2.41 mmol) under argon and quickly capped. The reaction mixture was stirred at RT for 1 h. After addition of 4-chloropicolinonitrile (0.317 g, 2.29 mmol) and K2CO3 (0.174 g, 1.26 mmol), the vial was de-gassed again and heated in a 90° C. oil bath overnight. The reaction mixture was diluted with EtOAc (60 mL) and washed with brine (25 mL). The aqueous phase was back-extracted with EtOAc (50 mL). The combined organic layers were washed with brine (25 mL), dried (MgSO4), concentrated in vacuo and purified by chromatography to afford 4-(4-amino-3-fluorophenoxy)picolinonitrile (0.162 g, 31% yield) as a colorless oil. 1H NMR (DMSO-d6) δ 8.56 (d, J=5.6 Hz, 1H), 7.62 (d, J=2.0 Hz, 1H), 7.14 (dd, J=6.0, 2.8 Hz, 1H), 7.03 (dd, J=11.6, 2.4 Hz, 1H), 6.88-6.77 (m, 2H), 5.25 (s, 2H); MS (ESI) m/z: 230.0 (M+H+).
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Yield
31%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].CC(C)([O-])C.[Na+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([C:23]#[N:24])[CH:18]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[C:19]([C:23]#[N:24])[CH:18]=2)=[CH:4][C:3]=1[F:9] |f:1.2,4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.291 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)O)F
|
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.317 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=C1)C#N
|
|
Name
|
|
|
Quantity
|
0.174 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant solution was de-gassed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quickly capped
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vial was de-gassed again
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated in a 90° C. oil bath overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with EtOAc (60 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (25 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was back-extracted with EtOAc (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.162 g | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
